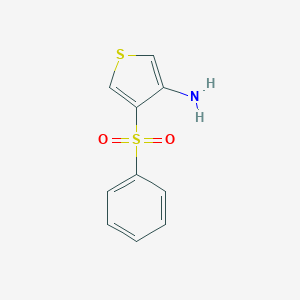

4-(Phenylsulfonyl)thiophen-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCXPMYGZOANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380990 | |

| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-60-2 | |

| Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenylsulfonyl Thiophen 3 Amine

Retrosynthetic Analysis and Design Strategies for the Thiophene (B33073) Core

A retrosynthetic analysis of 4-(phenylsulfonyl)thiophen-3-amine suggests several strategic disconnections to arrive at plausible starting materials. The primary functional groups, the amine and the phenylsulfonyl moiety, offer immediate points for disconnection.

One common strategy involves the disconnection of the carbon-sulfur bond of the phenylsulfonyl group and the carbon-nitrogen bond of the amine. This leads back to a hypothetical 3,4-dihalothiophene intermediate. Subsequent functional group interconversion would then point towards simpler thiophene precursors.

Alternatively, a more fundamental disconnection breaks the thiophene ring itself. This approach considers the formation of the heterocyclic system from acyclic precursors through cyclization reactions. Key strategies here often involve building the C4-C5 and C2-C3 bonds in the final cyclization step. For instance, a plausible retrosynthesis could involve a Thorpe-Ziegler type cyclization of a dinitrile precursor or a multicomponent reaction strategy where the thiophene ring is assembled in a single step from three or more simple starting materials. masterorganicchemistry.commasterorganicchemistry.com The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Direct Synthesis Routes to this compound

The direct synthesis of this compound is a challenging endeavor due to the specific substitution pattern. The synthesis of 3-aminothiophenes is generally less straightforward than that of their 2-amino isomers. masterorganicchemistry.com

A regioselective approach would likely involve a multi-step synthesis starting from a pre-functionalized thiophene ring. One potential route could begin with the nitration of a suitable thiophene precursor. Thiophene itself undergoes electrophilic substitution, such as nitration, preferentially at the C2 position. stackexchange.comiust.ac.ir To achieve substitution at the desired C3 and C4 positions, one might start with a 3-substituted thiophene to direct the incoming electrophile.

For example, starting with 3-bromothiophene, nitration could potentially yield a mixture of nitroisomers. The subsequent introduction of the phenylsulfonyl group could be achieved through a metal-catalyzed cross-coupling reaction or by reacting a thiophenyl lithium or Grignard reagent with benzenesulfonyl chloride. The final step would be the reduction of the nitro group to the desired amine.

Another strategy could involve the synthesis of a 3-aminothiophene derivative first, followed by the introduction of the phenylsulfonyl group at the C4 position. This might be achieved by halogenation of the 3-aminothiophene, followed by a sulfinylation reaction. However, the reactivity and selectivity of these steps would need to be carefully controlled.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and various MCRs have been developed for the synthesis of thiophene derivatives. nih.govtandfonline.com The most well-known of these is the Gewald reaction, which typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netmdpi.comnih.gov

While the classical Gewald reaction produces 2-aminothiophenes, modifications and related multicomponent strategies could potentially be adapted to synthesize 3-aminothiophene structures. nih.govresearchgate.net For instance, a hypothetical MCR for this compound could involve the reaction of a β-keto sulfone, an activated nitrile, and a source of sulfur. The β-keto sulfone would provide the C4-phenylsulfonyl and C5-H fragments, the activated nitrile would contribute the C2-H and C3-amino fragments, and sulfur would complete the ring. The feasibility of such a reaction would depend on the reactivity of the chosen starting materials and the specific reaction conditions.

Derivatization and Analogue Synthesis Strategies

The functional groups of this compound provide handles for further chemical modification, allowing for the synthesis of a wide range of analogues.

The primary amine group at the C3 position is a versatile site for derivatization through reactions such as acylation and alkylation.

Acylation: The amine can be readily acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. rsc.org For example, reaction with acetic anhydride (B1165640) can yield N-(4-(phenylsulfonyl)thiophen-3-yl)acetamide. researchgate.net Such reactions are often carried out in the presence of a base to neutralize the acid byproduct. A variety of conditions, including catalyst- and solvent-free methods, have been reported for the acetylation of amines, often providing high yields. mdpi.com

Alkylation: The N-alkylation of aminothiophenes can be more challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.govwikipedia.orgsciencemadness.org However, methods for the selective mono-alkylation of amines have been developed. nih.gov These often involve the use of specific bases and reaction conditions to control the reactivity. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported for the N-alkylation of 2-amino-3-acylthiophenes under mild conditions. nih.gov Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. nih.gov

| Reaction Type | Reagent/Conditions | Product Type | Yield (%) | Reference |

| Acylation | Acetic anhydride, reflux | N-acetylated thiophene | 95 | researchgate.net |

| Alkylation | Alkyl halide, Cs2CO3, TBAI, DMF | N-alkylated thiophene | Varies | nih.govnih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-alkylated thiophene | Varies | nih.gov |

The phenyl ring of the phenylsulfonyl group is another site for modification, primarily through electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution on the phenyl ring would be expected to occur at the meta-position relative to the sulfonyl group.

Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.comyoutube.com This would introduce a nitro group at the meta-position of the phenyl ring. The conditions for such a reaction would need to be carefully controlled to avoid undesired side reactions, especially given the presence of the reactive thiophene ring.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst. iust.ac.irrsc.orgresearchgate.net This would also be expected to yield the meta-substituted product. The reactivity of the phenylsulfonyl group towards electrophiles is lower than that of benzene (B151609), so forcing conditions might be necessary.

It is also important to consider that the thiophene ring itself is highly susceptible to electrophilic attack, which could lead to a complex mixture of products if the reaction conditions are not optimized for selectivity on the phenylsulfonyl ring. stackexchange.comiust.ac.ir

| Reaction Type | Reagent/Conditions | Expected Product Position | Reference |

| Nitration | HNO3, H2SO4 | meta-nitro | masterorganicchemistry.comyoutube.com |

| Halogenation | X2, Lewis Acid (e.g., FeX3) | meta-halo | iust.ac.irresearchgate.net |

Catalytic Approaches in Sulfonyl Thiophene Synthesis

The synthesis of thiophenes bearing sulfonyl groups often relies on powerful catalytic methods that enable efficient bond formation.

Transition metal catalysis is a cornerstone for the synthesis of substituted aryl thioethers and related sulfonylated heterocycles. mdpi.com These reactions often involve the formation of carbon-sulfur or carbon-carbon bonds, which are crucial for assembling the target molecular framework.

Copper-catalyzed reactions are particularly effective. An unprecedented copper-catalyzed heteroaromatization/sulfonyl transfer of propargylic alcohols has been developed to produce 3-sulfonyl benzofurans and indoles, demonstrating a viable strategy for installing a sulfonyl group onto a heterocyclic core. nih.gov Furthermore, copper catalysis can facilitate the tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes to afford variously substituted thiophenes. organic-chemistry.org

Palladium-catalyzed reactions represent another major class of transformations. The direct C-H arylation of thiophene derivatives using palladium catalysts has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions. unito.it This strategy avoids the pre-functionalization of one of the aromatic partners. Recent advances have also enabled the atroposelective C–H vinylation of biaryl aldehydes containing a thiophene moiety, showcasing the high level of control achievable with modern palladium catalysis. acs.org The activation and cleavage of C–S bonds in thioethers, mediated by transition metals, has also become an important transformation in organic synthesis. acs.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | Heteroaromatization/Sulfonyl Transfer | Provides controlled and modular access to sulfonyl benzoheterocycle scaffolds. | nih.gov |

| Palladium(II) Chloride / Phosphine Ligand | Direct C–H Arylation | Enables C-C bond formation on the thiophene ring without pre-functionalization, often in green solvents like water. | unito.it |

| Copper | Tandem S-alkenylation | Efficiently constructs the thiophene ring from dienes and a sulfur source. | organic-chemistry.org |

| Palladium / Amino Acid | Atroposelective C-H Olefination | Uses a transient chiral auxiliary to create axially chiral biaryls with high enantioselectivity. | acs.org |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering advantages in terms of cost, toxicity, and sustainability. acs.orgresearchgate.net

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. researchgate.net These catalysts are often stable to air and water and can be used to promote a wide array of transformations. acs.org For instance, organocatalysts have been successfully employed in the synthesis of optically active, polysubstituted thiophenes. researchgate.net The development of such methods provides a direct route to chiral thiophene-containing building blocks.

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Lipases, a class of enzymes, have been used to catalyze the cyclization reaction between β-ketothioamides and β-nitrostyrenes, yielding tetrasubstituted dihydrothiophenes with high efficiency. mdpi.com This approach not only expands the utility of enzymes beyond traditional hydrolysis reactions but also provides an environmentally friendly pathway for producing complex heterocyclic structures. mdpi.comox.ac.uk The use of enzymes for the desymmetrization of meso compounds or the kinetic resolution of racemates is a well-established strategy for accessing enantiomerically pure intermediates for synthesis. ox.ac.uk

Green Chemistry Principles and Sustainable Synthetic Protocols

The growing emphasis on environmental protection has driven the development of synthetic methods that align with the principles of green chemistry. nih.govresearchgate.net This involves using less hazardous chemicals, employing renewable feedstocks, and designing processes that maximize atom economy and minimize waste. researchgate.net

A key focus in the green synthesis of thiophenes is the use of environmentally benign solvents. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used as sustainable media for the synthesis of (hetero)aryl sulfones. rsc.org Similarly, water has been employed as a green solvent for the palladium-catalyzed direct C–H arylation of thiophene derivatives. unito.it

Alternative energy sources are also being explored to reduce energy consumption and reaction times. Ultrasound and microwave-assisted syntheses have been applied to the production of 2-aminothiophenes. researchgate.net Some protocols have eliminated the need for traditional catalysts altogether, further enhancing their green credentials. researchgate.net

Sustainable reagents are another crucial aspect. A mild, one-step strategy for synthesizing sulfonic acids uses the readily available industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant. rsc.org The development of multicomponent reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, is inherently atom-economical and aligns well with green chemistry principles. nih.govorganic-chemistry.org Optimizing these reactions to proceed at room temperature further improves their sustainability profile. organic-chemistry.org

| Green Chemistry Approach | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Sustainable Solvents | Use of Deep Eutectic Solvents (DES) or water for sulfone synthesis and C-H arylation. | Reduces reliance on volatile organic compounds (VOCs); solvents are often biodegradable and low-cost. | unito.itrsc.org |

| Alternative Energy Sources | Ultrasound or microwave irradiation for 2-aminothiophene synthesis. | Reduces reaction times and energy consumption compared to conventional heating. | researchgate.net |

| Sustainable Reagents | Using air as an oxidant and thiourea dioxide as an SO2 surrogate for sulfonic acid synthesis. | Avoids hazardous and expensive reagents; improves safety and reduces waste. | rsc.org |

| Catalyst-Free Reactions | Synthesis of 2-aminothiophenes from ketones and malononitrile (B47326) without a catalyst. | Simplifies purification, reduces cost, and avoids metal contamination. | researchgate.net |

| Multicomponent Reactions | Gewald reaction to produce highly substituted 2-aminothiophenes in a single step. | High atom economy, operational simplicity, and rapid generation of molecular complexity. | nih.govorganic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 4 Phenylsulfonyl Thiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(phenylsulfonyl)thiophen-3-amine, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom. The aromatic protons of the phenylsulfonyl group would likely appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm. The protons on the thiophene (B33073) ring are expected to be distinct. The proton at the 2-position, being adjacent to the sulfur atom and the carbon bearing the sulfonyl group, would likely resonate as a doublet. The proton at the 5-position would also appear as a doublet, coupled to the proton at the 2-position. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show distinct signals for the two carbons of the thiophene ring and the six carbons of the phenyl ring. The carbon atom attached to the sulfonyl group (C4 of the thiophene ring) would be significantly downfield due to the strong electron-withdrawing effect of the SO₂ group. The carbon bearing the amine group (C3 of the thiophene ring) would also be influenced, though to a lesser extent. The carbons of the phenyl ring would show characteristic shifts, with the ipso-carbon (attached to the sulfonyl group) being the most downfield.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Phenyl-H | 7.5 - 8.0 (m) |

| Thiophene-H2 | Doublet |

| Thiophene-H5 | Doublet |

| NH₂ | Broad singlet |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₀H₉NO₂S₂), the molecular ion peak [M]⁺ would be expected at m/z 239.

The fragmentation of this molecule under electron ionization would likely proceed through several key pathways. A primary fragmentation could be the cleavage of the C-S bond between the thiophene ring and the sulfonyl group, leading to the formation of a phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) and a 3-aminothiophene radical. Another significant fragmentation pathway could involve the loss of SO₂ (64 Da) from the molecular ion, resulting in a fragment at m/z 175. Further fragmentation of the thiophene ring and the phenyl group would lead to a series of smaller, characteristic ions.

| Predicted Mass Spectrometry Data |

| m/z |

| 239 |

| 175 |

| 141 |

| 97 |

| 77 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to produce strong absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

| Predicted IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3300 - 3500 |

| >3000 |

| 1450 - 1600 |

| 1300 - 1350 |

| 1150 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic thiophene and phenyl rings. The presence of the amino and sulfonyl groups, which act as auxochromes and chromophores respectively, would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene and benzene (B151609). The solvent used can also influence the position and intensity of these absorption bands. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is publicly available, analysis of related structures, such as those of other substituted thiophenes and phenylsulfonamides, can offer insights. nih.govnih.gov A crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the conformation of the molecule, including the relative orientation of the phenyl and thiophene rings. Intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfonyl oxygens, would also be identified, providing a deeper understanding of the crystal packing.

Computational and Theoretical Chemistry Investigations of 4 Phenylsulfonyl Thiophen 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods provide insights into the distribution of electrons and the energetic landscape of molecular orbitals, which are fundamental to understanding a molecule's reactivity. For derivatives of thiophene (B33073) and sulfonamides, DFT has been widely used to investigate their electronic structures. nih.govresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. nih.govirjweb.com

In the case of 4-(Phenylsulfonyl)thiophen-3-amine, the HOMO is expected to be localized primarily on the electron-rich aminothiophene ring, while the LUMO is likely to be centered on the electron-withdrawing phenylsulfonyl group. DFT calculations on similar aromatic and heterocyclic sulfonamides have shown that the HOMO-LUMO gap is a key determinant of their electronic properties and reactivity. nih.govresearchgate.net For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that a small HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 4-aminopyrazolo(3,4-d)pyrimidine | Not Specified | Not Specified | Calculated | researchgate.net |

| Thiazole-Sulfonamide Derivative | Not Specified | Not Specified | Calculated | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of high negative potential around the amino group, indicating its nucleophilic character and propensity to act as a hydrogen bond donor. Conversely, the oxygen atoms of the sulfonyl group would exhibit strong negative potentials, making them likely sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the thiophene ring would show positive potentials, indicating their electrophilic character. researchgate.net This technique is widely used to understand the intermolecular interactions that govern biological recognition and reactivity. ias.ac.innih.gov

| Molecular Region | Predicted MEP | Predicted Reactivity |

|---|---|---|

| Amino Group (Nitrogen) | Negative (Electron-rich) | Nucleophilic, Hydrogen Bond Acceptor |

| Sulfonyl Group (Oxygens) | Strongly Negative (Electron-rich) | Electrophilic Interaction Site, Hydrogen Bond Acceptor |

| Amino Group (Hydrogens) | Positive (Electron-poor) | Electrophilic, Hydrogen Bond Donor |

| Phenyl and Thiophene Rings (Aromatic Hydrogens) | Slightly Positive | Weakly Electrophilic |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its biological activity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for interconversion between them. A potential energy surface (PES) map provides a detailed landscape of a molecule's energy as a function of one or more of its geometric parameters, such as bond rotation (dihedral angles). chemshell.orgq-chem.com

| Dihedral Angle | Description | Expected Impact on Conformation |

|---|---|---|

| C(thiophene)-C(thiophene)-S(sulfonyl)-C(phenyl) | Rotation of the phenylsulfonyl group relative to the thiophene ring | Major determinant of overall molecular shape |

| S(thiophene)-C(thiophene)-C(thiophene)-N(amino) | Orientation of the amino group relative to the thiophene ring | Influences hydrogen bonding capabilities |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathways. This approach can provide valuable insights into reaction kinetics and the factors that control selectivity.

For this compound, several types of reactions could be computationally modeled. For example, the mechanism of electrophilic substitution on the thiophene ring, a characteristic reaction of this heterocycle, could be elucidated. wikipedia.org Alternatively, the mechanism of reactions involving the amino group, such as acylation or alkylation, could be explored. youtube.com Computational studies on the amination of aryl halides have provided detailed mechanistic insights, including the roles of catalysts and the nature of the rate-determining step. acs.org A hypothetical reaction, such as the arylation of the thiophene ring, could be modeled to understand the regioselectivity and energetics of the process. acs.org

| Step | Description | Key Computational Output |

|---|---|---|

| 1 | Formation of the electrophile (e.g., Br+) | Energy of the reacting species |

| 2 | Attack of the thiophene π-system on the electrophile to form a sigma complex (intermediate) | Structure and energy of the transition state and intermediate |

| 3 | Deprotonation to restore aromaticity | Energy of the final product and activation energy for this step |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is central to drug discovery as it helps to identify potential drug candidates and understand their binding modes at the molecular level. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. nih.gov

Derivatives of thiophene sulfonamide have been the subject of numerous molecular docking studies against various biological targets, including enzymes like carbonic anhydrase and protein kinases. tandfonline.comnih.gov These studies have revealed that the thiophene and sulfonamide moieties often play crucial roles in binding, forming key hydrogen bonds and hydrophobic interactions with the protein's active site. nih.gov For this compound, docking studies could predict its binding affinity and pose within a given protein target, providing a rationale for its potential biological activity. For instance, docking into the active site of a kinase could reveal hydrogen bonds between the amino group and backbone residues, as well as interactions involving the sulfonyl group.

| Compound Series | Protein Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene Sulfonamides (7a-7s) | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6 to -12 | Not specified | nih.govtandfonline.com |

| Thiophene-based Sulfonamides | Human Carbonic Anhydrase I & II | Not specified (Ki values reported) | Out of catalytic active site | nih.gov |

| Thiazole-Sulfonamide Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not specified (IC50 values reported) | Active site residues | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govtandfonline.com

For a series of analogs of this compound, a QSAR study could be highly informative. For example, if these compounds were found to be activators of the NRF2 pathway, a QSAR model could be developed to predict their potency based on descriptors such as the HOMO-LUMO gap, dipole moment, and specific steric features. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that highlight the regions of the molecule where modifications are likely to enhance or diminish biological activity. nih.govdoi.org

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Energy of the LUMO (ELUMO), Dipole Moment | Modulates interactions with the biological target | nih.gov |

| Steric | Molar Refractivity, Molecular Volume | Affects the fit of the molecule into the binding site | qub.ac.uk |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions | nih.gov |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size and branching | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages, in silico predictive models serve as a rapid and cost-effective method to assess the pharmacokinetic profile of a molecule. bohrium.comnih.gov For this compound, computational tools can provide valuable insights into its potential behavior within a biological system.

Detailed computational analyses, utilizing established platforms such as SwissADME and pkCSM, have been employed to predict the ADME profile of this compound. nih.govuq.edu.auyoutube.com These platforms use a combination of physicochemical properties and established algorithms to model a compound's likely pharmacokinetic characteristics.

Physicochemical Properties and Drug-Likeness

A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. molecular-modelling.chswissadme.ch These rules correlate molecular properties with the likelihood of oral bioavailability.

The predicted physicochemical properties for this compound are summarized below:

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO₂S₂ |

| Molecular Weight | 239.32 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 78.9 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

Based on these predictions, this compound adheres to Lipinski's Rule of Five, which suggests a favorable profile for oral absorption and permeation. nih.gov The rule states that a compound is more likely to be orally active if it has:

A molecular weight of ≤ 500 Daltons. molecular-modelling.ch

A LogP of ≤ 5. molecular-modelling.ch

No more than 5 hydrogen bond donors. molecular-modelling.ch

No more than 10 hydrogen bond acceptors. molecular-modelling.ch

This compound meets all of these criteria, indicating good potential for drug-likeness.

Pharmacokinetic Predictions

Beyond basic physicochemical properties, in silico models can predict specific pharmacokinetic behaviors.

Absorption: Predictions for gastrointestinal (GI) absorption and Caco-2 permeability, an in vitro model for human intestinal absorption, are crucial for assessing oral bioavailability.

| Absorption Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 |

The high predicted GI absorption suggests that the compound is likely to be well-absorbed from the gut.

Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and bind to plasma proteins.

| Distribution Parameter | Prediction |

| Blood-Brain Barrier (BBB) Permeation | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| Plasma Protein Binding (PPB) | High |

The model predicts that this compound can cross the blood-brain barrier. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the distribution of compounds to tissues like the brain. expasy.org A high degree of plasma protein binding is also anticipated.

Metabolism: The metabolic fate of a compound is largely determined by its interactions with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms.

| Metabolism Prediction | Result |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

The predictions indicate that this compound is a potential inhibitor of the CYP2C9 enzyme, while not significantly affecting other major isoforms. This information is critical for anticipating potential drug-drug interactions.

Excretion: Predictions related to the compound's clearance from the body provide an estimate of its half-life and duration of action.

| Excretion Parameter | Predicted Value |

| Total Clearance (log ml/min/kg) | 0.35 |

Biological and Pharmacological Research of 4 Phenylsulfonyl Thiophen 3 Amine Derivatives

Antimicrobial Activity Studies

The thiophene (B33073) nucleus is a constituent of numerous pharmacologically important compounds, and its derivatives have demonstrated significant antimicrobial capabilities. nih.gov

Thiophene derivatives have been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains. Studies have shown that certain structural modifications to the thiophene core can lead to potent antibacterial agents.

Research into a series of thiophene derivatives identified several compounds with notable activity against colistin-resistant (Col-R) Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to over 64 mg/L. nih.gov Specifically, thiophene derivatives designated as 4 , 5 , and 8 showed MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. nih.gov Time-kill curve assays confirmed that compounds 4 and 8 had bactericidal effects against these resistant strains. nih.gov Their mechanism of action appears to involve increasing the permeability of the bacterial membrane and reducing the adherence of the bacteria to host cells. nih.gov

Further studies on other thiophene-containing compounds revealed that derivatives incorporating a pyridine (B92270) side chain exhibited excellent antimicrobial activity, in some cases comparable to standard drugs like ampicillin (B1664943) and gentamicin. nih.gov The substitution pattern on the thiophene ring significantly influences the biological activity. nih.gov For instance, in one study, substituting the amide at position 2 of the thiophene ring with a 4-chlorophenyl group resulted in a more potent compound against both A. baumannii and E. coli when the substituent was in the ortho position, but not in the meta or para positions. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings (MIC values) | Reference(s) |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii & E. coli | MIC50: 16-32 mg/L for A. baumannii; 8-32 mg/L for E. coli. Bactericidal effect observed. | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii & E. coli | MIC50: 16-32 mg/L for A. baumannii; 8-32 mg/L for E. coli. | nih.gov |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii & E. coli | MIC50: 16-32 mg/L for A. baumannii; 8-32 mg/L for E. coli. Bactericidal effect observed. | nih.gov |

| Pyridine side chain derivatives (7a, 7b, 8) | Various bacteria | Showed excellent antimicrobial activity, with derivatives 7b and 8 exhibiting activity comparable to ampicillin and gentamicin. | nih.gov |

The structural versatility of thiophene has also been exploited to develop new antifungal agents. Research has demonstrated that derivatives can exhibit potent activity against a range of pathogenic fungi.

A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. nih.gov Many of these compounds showed good to potent in vitro antifungal activity against seven different phytopathogenic fungi. nih.gov Notably, compounds 4g and 4i from this series displayed significant inhibitory activity against the SDH enzyme, with IC50 values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively. nih.gov Compound 4i was particularly effective against Sclerotinia sclerotiorum, with an EC50 value of 0.140 ± 0.034 mg/L, which is superior to the commercial fungicide boscalid. nih.gov

In another study, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for fungicidal activity. mdpi.com Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) showed excellent activity against cucumber downy mildew (CDM), surpassing the efficacy of the commercial fungicide flumorph. mdpi.com Furthermore, a series of 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols were synthesized and found to possess both antimicrobial and antifungal properties. pharmj.org.ua Certain compounds in this series exhibited antifungal activity comparable to or exceeding that of the reference drug fluconazole. pharmj.org.ua

Table 2: Antifungal Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Fungus/Mechanism | Key Findings (EC50/IC50 values) | Reference(s) |

| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L | nih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamide 4g | Succinate Dehydrogenase (SDH) Inhibition | IC50 = 1.01 ± 0.21 μM | nih.gov |

| N-(thiophen-2-yl) nicotinamide 4a | Cucumber Downy Mildew (CDM) | EC50 = 4.69 mg/L | mdpi.com |

| N-(thiophen-2-yl) nicotinamide 4f | Cucumber Downy Mildew (CDM) | EC50 = 1.96 mg/L | mdpi.com |

| 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols | Various fungi | Activity level comparable to or exceeding fluconazole. | pharmj.org.ua |

Antiviral Activity Investigations

Derivatives based on thiophene and related sulfonamide structures have been a fertile ground for the discovery of novel antiviral agents, particularly inhibitors of the human immunodeficiency virus (HIV).

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV-1. nih.govnih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function. nih.gov

Researchers have developed a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives as potent HIV-1 NNRTIs. patsnap.com One of the most promising compounds from this class, 12126065 , demonstrated powerful antiviral activity against wild-type HIV-1 in TZM cells with an EC50 of 0.24 nM and showed low in vitro cytotoxicity (CC50 = 4.8 μM). patsnap.com This class of compounds also maintained activity against clinically relevant HIV mutant strains. patsnap.com

In a different approach, scientists used scaffold hopping and molecular hybridization to transform thiophene[3,2-d]pyrimidine derivatives into dihydrothiopyrano[4,3-d]pyrimidine derivatives. mdpi.com A standout compound, 9a , exhibited potent antiviral activity against a variety of HIV-1 strains (EC50 = 4.44–54.5 nM), had reduced cytotoxicity (CC50 = 284 µM), and possessed an enhanced resistance profile. mdpi.com

Table 3: Antiviral Activity of Selected Thiophene and Sulfonyl-Containing Derivatives (NNRTIs)

| Compound/Derivative | Target | Key Findings (EC50 / CC50 values) | Reference(s) |

| 12126065 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class) | Wild-type HIV-1 | EC50 = 0.24 nM; CC50 = 4.8 μM | patsnap.com |

| 9a (dihydrothiopyrano[4,3-d]pyrimidine class) | Various HIV-1 strains | EC50 = 4.44–54.5 nM; CC50 = 284 µM | mdpi.com |

| Fluorosulfate-containing thieno[3,2-d]pyrimidine (B1254671) derivative | HIV-1 IIIB and NNRTI-resistant strains | EC50 = 11–246 nM; CC50 = 125 µM | mdpi.com |

While much of the antiviral research on thiophene derivatives has focused on HIV, some studies have explored their efficacy against other viruses. For example, a series of novel 1,3,4-thiadiazine derivatives were synthesized and tested for their activity against herpes simplex virus (HSV). nih.gov The most potent compound in this series, 4f , demonstrated significant inhibition of both HSV-1 (IC50=77.04 µg/ml) and HSV-2 (IC50=30.00 µg/ml), while exhibiting low cytotoxicity (CC50=1000.00 µg/ml). nih.gov This results in a high selectivity index, indicating a favorable profile for potential therapeutic use. nih.gov

Currently, there is a lack of specific research in the provided sources detailing the activity of 4-(Phenylsulfonyl)thiophen-3-amine derivatives against the Yellow Fever Virus.

Anticancer and Cytotoxicity Evaluations in Cell Lines

The thiophene scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology research. nih.gov Derivatives of this compound and related structures have been evaluated for their ability to inhibit cancer cell growth and induce cell death.

Studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiophene family, have shown promising anticancer activity across various human cell lines. For instance, α-aminophosphonates containing a 1,3,4-thiadiazole moiety were tested for their cytotoxic effects on human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The compound with a 4-hydroxy-3-methoxyphenyl substituent exhibited the best anticancer activity, with IC50 values of 18.17 µg/mL against HepG2 and 22.12 µg/mL against MCF-7 cells. nih.gov

Another study described a series of 2-amido-1,3,4-thiadiazole derivatives, where the compound featuring a 4-methoxyphenyl (B3050149) substituent showed the most potent activity against the human ovarian cancer SK-OV-3 cell line, with an IC50 of 19.5 μM. nih.gov Furthermore, new 1,3,4-thiadiazole derivatives with trifluoromethyl substituents were evaluated against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines. nih.gov Compounds with 3-chloro and 4-chloro substituents displayed superior cytotoxic activity against the MCF7 cell line compared to others in the series. nih.gov

Research on 4-thiazolidinone (B1220212) derivatives, another class of related heterocyclic compounds, also indicates their potential as anticancer agents. nih.gov These compounds are thought to exert a cytostatic effect, leading to the inhibition of cell growth and cell cycle arrest. nih.gov

Table 4: Cytotoxicity of Thiophene-Related Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Findings (IC50 values) | Reference(s) |

| α-aminophosphonate with 1,3,4-thiadiazole and 4-hydroxy-3-methoxyphenyl substituent | HepG2 (Hepatocellular Carcinoma) | IC50 = 18.17 µg/mL | nih.gov |

| MCF-7 (Breast Adenocarcinoma) | IC50 = 22.12 µg/mL | nih.gov | |

| 2-amido-1,3,4-thiadiazole with 4-methoxyphenyl substituent | SK-OV-3 (Ovarian Cancer) | IC50 = 19.5 μM | nih.gov |

| 1,3,4-thiadiazole with 3-chloro and 4-chloro substituents | MCF-7 (Breast Cancer) | Showed better cytotoxic activity than other derivatives in the series. | nih.gov |

| 1,3,4-thiadiazine derivative 4f | Vero Cells (used for cytotoxicity testing) | CC50 = 1000.00 µg/ml | nih.gov |

Inhibition of Cancer Cell Proliferation and Viability

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater activity.

For instance, a series of 2-(thiophen-2-yl)-1H-indole derivatives showed selective and potent activity against the HCT-116 colon cancer cell line. nih.gov Similarly, certain N-acyl hydrazone-substituted thiophenes have displayed broad-spectrum antitumor activity against multiple cell lines, including those from colon, glioblastoma, leukemia, and ovarian cancers. echemi.com Other research has identified potent thiophene derivatives active against lung, cervical, and liver cancer cells. researchgate.netnih.gov

Specific examples of this activity are detailed in the table below, showcasing the efficacy of various thiophene derivatives against different cancer types.

| Derivative Class | Compound | Cancer Cell Line | IC50 Value (µM) | Source |

| 2-(thiophen-2-yl)-1H-indole | 4g | HCT-116 (Colon) | 7.1 | nih.gov |

| 4a | HCT-116 (Colon) | 10.5 | nih.gov | |

| 4c | HCT-116 (Colon) | 11.9 | nih.gov | |

| N-acyl hydrazone-thiophene | 17 | HCT-116, SF-295, HL-60, OVCAR-8 | 0.82–5.36 | echemi.com |

| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | Not Specified | researchgate.net |

| 2,3-fused thiophene | 480 | HeLa (Cervical) | 12.61 (µg/mL) | nih.gov |

| 480 | HepG2 (Liver) | 33.42 (µg/mL) | nih.gov |

Mechanisms of Action in Oncological Contexts

The anticancer effects of these thiophene derivatives are not merely cytotoxic but are driven by specific molecular mechanisms that disrupt cancer cell growth and survival.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. One study found that a novel thiophene derivative, F8, triggers cell death through the intrinsic apoptotic pathway, which involves phosphatidylserine (B164497) externalization, generation of reactive oxygen species (ROS), and mitochondrial depolarization. researchgate.net Another derivative, compound 480, was also shown to induce apoptosis by altering the mitochondrial membrane potential and increasing ROS levels. nih.gov The activation of effector caspases, such as caspase-3 and caspase-9, is a common downstream event confirming the apoptotic pathway. researchgate.net

Cell Cycle Arrest: Many thiophene derivatives halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. For example, treatment of lung cancer cells with the derivative BU17 led to cell accumulation in the G2/M phase, preventing entry into mitosis. researchgate.net Other studies have shown that indole-thiophene hybrids cause cell cycle arrest at both the S and G2/M phases in colon cancer cells. nih.gov This interference with the cell division process can be a direct result of DNA interaction or the inhibition of key proteins required for cell cycle progression. nih.govnih.gov

Inhibition of Key Oncogenic Proteins: The targeted inhibition of enzymes and proteins crucial for cancer progression is another key mechanism. Certain tetrahydrobenzo[b]thiophene derivatives have been found to inhibit WEE1 kinase, a critical regulator of the G2/M checkpoint. researchgate.net Others function as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division. researchgate.net Additionally, derivatives have been designed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme whose elevated expression is linked to several cancers. echemi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond oncology, derivatives of the thiophene scaffold are recognized for their significant anti-inflammatory properties. nih.gov These effects are largely mediated through the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory signaling pathways.

The primary targets for the anti-inflammatory action of these compounds are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Specifically, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been shown to be potent dual inhibitors of COX-2 and 5-LOX. researchgate.netnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Furthermore, these compounds can exert immunomodulatory effects by reducing the production of pro-inflammatory cytokines. Studies have shown that certain thiophene derivatives can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators of the inflammatory response. nih.govnih.gov This cytokine suppression is often linked to the inhibition of the NF-κB signaling pathway.

| Derivative | Target Enzyme | IC50 Value (µM) | Source |

| 5d | COX-1 | 14.21 | researchgate.net |

| COX-2 | 0.21 | researchgate.net | |

| 5-LOX | 0.98 | researchgate.net | |

| 5e | COX-1 | 11.10 | researchgate.net |

| COX-2 | 0.11 | researchgate.net | |

| 5-LOX | 1.12 | researchgate.net |

Antioxidant Response Element (ARE) Activation Studies

The antioxidant response element (ARE) is a critical regulatory sequence in DNA that controls the expression of a wide array of genes involved in cytoprotection against oxidative stress. researchgate.net Activation of the NRF2-ARE pathway is a key therapeutic strategy for diseases associated with oxidative damage. researchgate.netnih.gov

Direct research specifically linking this compound to ARE activation has led to the discovery of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides as non-electrophilic ARE activators. researchgate.netnih.gov These compounds function by activating the transcription factor NRF2, which then binds to the ARE to initiate the transcription of protective genes. nih.gov This mechanism is distinct from that of many other activators, which are often electrophilic. The development of non-toxic analogs within this class highlights a promising avenue for therapeutic intervention in conditions marked by oxidative stress. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The pharmacological versatility of this compound derivatives is rooted in their ability to interact with a wide range of biological targets, including enzymes and receptors, often with high specificity.

Identification of Specific Molecular Targets

Research has identified several key molecular targets for this class of compounds across different therapeutic areas:

Oncological Targets: As mentioned, these include kinases like WEE1 and Protein Tyrosine Phosphatase 1B (PTP1B), as well as structural proteins like tubulin. echemi.comresearchgate.net

Inflammatory Targets: The primary enzymatic targets are Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). researchgate.netnih.gov

G-Protein Coupled Receptors (GPCRs): Notably, 2-aminothiophene derivatives have been identified as potent modulators of adenosine (B11128) receptors, specifically the A1 adenosine receptor. nih.gov Others have been found to act on the P2Y14 receptor. nih.gov

Allosteric and Orthosteric Binding Site Characterization

The interaction of these derivatives with their target receptors can occur at different sites, leading to distinct functional outcomes.

Orthosteric Binding: This refers to binding at the primary, active site of a receptor or enzyme, where the endogenous ligand or substrate normally binds. The inhibitory action of thiophene derivatives on COX enzymes is a classic example of orthosteric interaction. Molecular docking studies have visualized how these molecules fit into the active site of COX-2, with the sulfonyl group often inserting into a secondary pocket, mimicking the binding of conventional COX-2 inhibitors. nih.gov

Allosteric Modulation: In contrast, allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. This binding induces a conformational change in the receptor that can enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. This mode of action is particularly significant for GPCRs. Research has shown that 2-aminothiophene derivatives can act as potent PAMs of the A1 adenosine receptor. nih.gov This means they enhance the receptor's response to its natural ligand, adenosine. Allosteric modulators are of great therapeutic interest because they can offer higher receptor subtype selectivity, potentially leading to fewer side effects.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

A thorough search for structure-activity relationship (SAR) studies focusing on this compound derivatives yielded no specific results. SAR studies are crucial in medicinal chemistry to understand how modifying the chemical structure of a compound affects its biological activity. vichemchemie.com For the this compound scaffold, this would involve synthesizing analogs with variations in the phenylsulfonyl group (e.g., substitution on the phenyl ring), modifications of the thiophene ring itself, and alterations to the 3-amino group (e.g., alkylation, acylation). The resulting data would be essential for optimizing potency against a specific biological target and improving selectivity over other targets to minimize off-target effects.

While no direct SAR studies for this specific scaffold were found, research on related structures, such as 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides, has been conducted. nih.gov These studies on a saturated and oxidized version of the thiophene ring highlight the importance of the substitution pattern on the phenylsulfonyl moiety for biological activity. However, the electronic and conformational differences between an aromatic thiophene and a saturated tetrahydrothiophene (B86538) dioxide ring are substantial, meaning these SAR findings cannot be directly extrapolated to the this compound series.

Pharmacological Mechanisms of Action and Cellular Pathway Modulation

Similarly, there is a lack of specific information detailing the pharmacological mechanisms of action for this compound derivatives. The mechanism of action describes how a compound produces its effect at the molecular level, including its interaction with specific proteins, enzymes, or receptors, and the subsequent modulation of cellular pathways.

Thiophene derivatives, as a broad class, are known to interact with a wide array of biological targets, exhibiting activities such as enzyme inhibition and receptor antagonism, and are implicated in treating various conditions, including inflammation and cancer. nih.govnih.gov For example, different thiophene-containing molecules have been shown to act as inhibitors of enzymes like phosphodiesterase IV (PDE IV) or as modulators of inflammatory pathways. google.comgoogle.com However, without specific studies on this compound derivatives, their precise molecular targets and the cellular pathways they may modulate remain uncharacterized in the public domain.

Drug Discovery and Lead Optimization Efforts for Therapeutic Applications

Drug discovery and lead optimization are processes that build upon initial findings from SAR and mechanistic studies to develop a promising compound (a "lead") into a potential drug candidate. This involves iterative chemical modifications to improve properties such as efficacy, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

There are no publicly available reports of this compound or its derivatives being the subject of a dedicated drug discovery or lead optimization program. Such programs are resource-intensive and are typically undertaken when a compound has demonstrated promising activity against a therapeutically relevant target. The absence of such reports for this specific scaffold suggests that it may not have been identified as a significant "hit" or "lead" in high-throughput screening campaigns or other discovery efforts that have been disclosed publicly. While general strategies for hit-to-lead optimization are well-documented, their specific application to this compound series is not. vichemchemie.comnih.gov

Applications of 4 Phenylsulfonyl Thiophen 3 Amine in Materials Science

Future Research Directions and Translational Perspectives for 4 Phenylsulfonyl Thiophen 3 Amine

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis

The future development of 4-(phenylsulfonyl)thiophen-3-amine and its derivatives hinges on the innovation of efficient and scalable synthetic methodologies. Traditional methods for creating substituted aminothiophenes, such as the Gewald reaction, provide a foundational approach. sciforum.net However, future research must focus on next-generation pathways that offer improved yields, regioselectivity, and milder reaction conditions. Promising avenues include domino reactions that construct the thiophene (B33073) ring in a single step from simple precursors and transition-metal-catalyzed reactions, such as rhodium-catalyzed transannulation, for highly substituted thiophenes. organic-chemistry.org The use of catalyst systems like TBAI/TBHP for the synthesis of 3-aminothiophenes from allenes and thioamides also presents a modern, efficient alternative. organic-chemistry.org

Furthermore, the adoption of green chemistry principles is essential. One-pot, solvent-free syntheses of thiophene-sulfonamide scaffolds not only reduce environmental impact but can also lead to higher yields and simplified purification processes. digitellinc.com These methods are economically advantageous and align with the growing demand for sustainable chemical manufacturing.

To accelerate the discovery of lead compounds, high-throughput synthesis techniques are paramount. The integration of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, for example, allows for the rapid diversification of a core scaffold. chemrxiv.org This methodology can be automated using liquid handlers and robotics to generate large libraries of analogs from picomole-scale reactions, with the products being directly screened for biological activity. chemrxiv.org This approach dramatically shortens the hit-to-lead optimization timeline, enabling the exploration of a vast chemical space around the this compound core to quickly identify potent and drug-like candidates. chemrxiv.org

Identification and Validation of Undiscovered Biological Targets

While the precise biological targets of this compound remain to be fully elucidated, the thiophene and sulfonamide moieties are present in numerous pharmacologically active compounds, suggesting a broad range of potential applications. researchgate.netnih.gov Thiophene-based molecules are known to exhibit activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govnih.gov Future research should, therefore, involve systematic screening of this compound against diverse biological target classes.

Given that structurally related thiophene sulfonamides act as potent ligands for specific receptors, such as the Angiotensin II type 2 (AT2) receptor, a G-protein coupled receptor, it is crucial to investigate this compound's activity at similar targets. nih.gov Likewise, related heterocyclic structures are known inhibitors of Bruton's tyrosine kinase (BTK), indicating that kinase panels should be a primary focus for screening efforts. nih.gov

The identification of novel targets can be achieved through a combination of phenotypic screening and target deconvolution techniques. Initial screening in disease-relevant cell models (e.g., cancer cell lines or immune cells) can identify a desired phenotype. Subsequent proteomics-based methods, such as thermal proteome profiling or activity-based protein profiling, can then pinpoint the specific protein(s) that the compound binds to, thereby validating new and potentially undiscovered biological targets.

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Diseases | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Angiotensin II Type 2 (AT2) Receptor | Cardiovascular Disease, Neuropathic Pain | nih.gov |

| Enzymes (Inflammatory) | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain | nih.gov |

| Cancer-Related Pathways | Targets in breast cancer cell lines (MCF7) | Oncology | nih.gov |

Development of Multi-Target Directed Ligands for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions often involve multiple pathological pathways, making them difficult to treat with single-target agents. nih.govfrontiersin.org A promising therapeutic strategy is the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to modulate two or more biological targets simultaneously. nih.govacs.org

The this compound scaffold, with its potential to interact with diverse target classes, is an excellent starting point for the design of MTDLs. By leveraging medicinal chemistry strategies, the core structure can be elaborated into hybrid molecules. For example, one could design an MTDL that combines the features of a kinase inhibitor with an anti-inflammatory agent to tackle cancers where both proliferation and inflammation are key drivers. This approach moves beyond the "one target, one disease" paradigm to create therapies with potentially higher efficacy and a reduced likelihood of developing drug resistance. nih.gov The development of such compounds often involves linking two distinct pharmacophores or designing a single entity that fits into the binding sites of multiple targets. kaist.ac.krrsc.org

Integration with Nanotechnology for Advanced Delivery Systems

The therapeutic potential of a potent molecule can be limited by poor physicochemical properties, such as low aqueous solubility or rapid metabolism, which hinder its delivery to the site of action. Nanotechnology offers powerful solutions to overcome these barriers. nih.govnih.gov Encapsulating this compound within nanoparticle-based drug delivery systems could dramatically improve its pharmacokinetic profile and therapeutic efficacy.

Various types of nanoparticles can be utilized depending on the specific need:

Lipid-based nanoparticles (LNPs) and Liposomes: These are highly biocompatible and can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation in the bloodstream and enhancing their circulation time. nih.govyoutube.com

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (Polylactic/glycolic acid), these systems allow for the sustained and controlled release of the drug over extended periods. nih.govmdpi.com

Inorganic Nanoparticles: Materials like gold or iron oxide nanoparticles can be functionalized for targeted delivery and can also serve as agents for theranostics (combined therapy and diagnostics). mdpi.com

These nano-formulations can be further engineered with targeting ligands (e.g., antibodies or peptides) on their surface to direct the drug specifically to diseased cells or tissues, thereby increasing efficacy and minimizing exposure to healthy tissues. nih.gov This is particularly relevant for applications in oncology or for delivering therapeutics across the blood-brain barrier. nih.gov

Collaborative and Interdisciplinary Research Initiatives

Maximizing the translational potential of this compound requires a departure from siloed research efforts toward large-scale, interdisciplinary collaboration. The complexity of modern drug discovery necessitates the integration of expertise from multiple fields. nih.gov

Future progress will depend on forming research consortia that bring together:

Synthetic and Medicinal Chemists: To explore novel synthetic routes and design optimized analogs. researchgate.net

Pharmacologists and Biologists: To identify and validate biological targets and test compounds in relevant disease models. nih.gov

Computational Scientists and AI Experts: To apply advanced algorithms for compound design, property prediction, and data analysis. upenn.edupharmaceutical-journal.com

Nanotechnologists and Formulation Scientists: To develop advanced drug delivery systems. nih.gov

Clinical Researchers: To guide the program toward addressing unmet medical needs and design future clinical evaluations.

Such collaborative initiatives, bridging academia, the pharmaceutical industry, and specialized biotech companies, are crucial for pooling resources, sharing high-quality data, and combining the diverse skill sets needed to navigate the path from a promising chemical scaffold to an approved therapeutic agent. chemrxiv.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-(Phenylsulfonyl)thiophen-3-amine, and how can reaction conditions be optimized?

The synthesis of sulfonamide-containing heterocycles like this compound often involves multi-step reactions. A common approach includes:

- Sulfonylation : Reacting thiophen-3-amine with a phenylsulfonyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane).

- Solvent Optimization : Polar aprotic solvents like THF or toluene may improve selectivity. For example, toluene with DIBAL-H has been shown to enhance regioselectivity in related sulfonylations .

- Characterization : Confirm product purity via TLC and NMR (¹H/¹³C) before scaling up. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is unnecessary under normal conditions, but ensure adequate ventilation .

- Spill Management : Collect spills using a vacuum or damp cloth, avoiding dry sweeping to prevent dust dispersion. Dispose of waste via licensed chemical disposal services .

- Storage : Keep in tightly sealed containers in a dry, ventilated area away from ignition sources. Electrostatic discharge precautions are critical due to sulfonyl groups’ reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- NMR : Compare ¹H and ¹³C spectra with literature data for sulfonamide-thiophene derivatives. Pay attention to sulfonyl group signals (e.g., ~7.5–8.5 ppm for aromatic protons) .

- IR : Confirm sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and amine (N-H) stretches at ~3300–3500 cm⁻¹ .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times should align with standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature may direct reactivity toward the thiophene ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and active-site residues .

Q. What strategies resolve contradictions in spectroscopic data for sulfonamide-thiophene derivatives?

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., sulfonyl group position) by obtaining single-crystal structures .

- Comparative Analysis : Cross-reference IR and mass spectrometry (MS) data with structurally similar compounds (e.g., 4-(3-Methoxybenzenesulfonyl)phenylamine) .

Q. How do reaction conditions influence the regioselectivity of this compound in Diels-Alder reactions?

- Solvent Effects : Toluene promotes selectivity in intramolecular Diels-Alder reactions by stabilizing transition states through non-polar interactions .

- Catalytic Additives : Cerium(III) chloride enhances stereoselectivity during cyclopentenol formation, as seen in analogous sulfonyl-cyclopentene syntheses .

- Temperature Control : Lower temperatures (e.g., 0°C) favor kinetic control, reducing side products like over-reduced species .

Q. What environmental precautions are necessary when scaling up synthesis of this compound?

- Waste Management : Segregate sulfonamide-containing waste and treat with oxidizing agents (e.g., Fenton’s reagent) to degrade aromatic byproducts .

- Emission Control : Use scrubbers to capture volatile sulfonyl intermediates (e.g., SO₂) during reflux steps .

- Biodegradability Studies : Conduct OECD 301F tests to assess environmental persistence of the compound .

Methodological Notes

- Synthesis Optimization : Always conduct small-scale trials (1–5 mmol) before scaling to >50 mmol. Monitor exothermic steps with an IR thermometer .

- Data Validation : Replicate spectral data across multiple instruments (e.g., compare NMR results from 300 MHz and 500 MHz machines) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (e.g., OSHA PELs for sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.